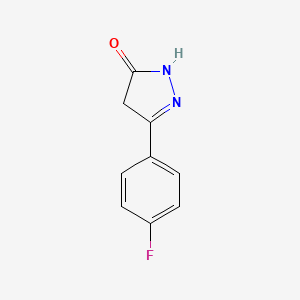
5-(4-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one
Overview
Description
5-(4-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one, also known as 5-Fluoro-2,4-dihydropyrrole, is an organic compound belonging to the class of heterocyclic compounds. It is a colorless solid with a molecular formula of C7H7FN2O. 5-Fluoro-2,4-dihydropyrrole is an important intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Structural and Reactive Properties
Synthesis and Crystal Structures : 5-(4-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives have been synthesized, showcasing their structural and reactive properties through crystallographic analyses. The dihedral angles formed between the pyrazole and the fluoro-substituted rings in these compounds offer insights into their molecular conformations and potential reactivity (Loh et al., 2013).
Computational and Spectroscopic Studies : A comprehensive approach involving computational techniques such as density functional theory (DFT) calculations, molecular dynamics (MD) simulations, and molecular docking has been applied to understand the reactive properties and pharmaceutical potential of 5-(4-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives. This multidisciplinary study offers a detailed evaluation of the molecule's reactivity, stability, and potential pharmaceutical applications (Thomas et al., 2018).
Isostructural and Conformational Analysis : Studies have been conducted to understand the isostructural nature and conformational aspects of 5-(4-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives. These analyses provide valuable information regarding the molecular structure and potential applications in various fields (Kariuki et al., 2021).
Structural Optimization and Vibrational Frequency Studies : The molecular structure and vibrational frequencies of 5-(4-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives have been thoroughly investigated. These studies involve theoretical calculations to predict and understand the molecule's stability and reactive behavior (Mary et al., 2015).
Pharmaceutical Potential and Applications
Pharmaceutical Potential Assessment : Computational evaluations, including molecular docking studies, have indicated the potential pharmaceutical applications of 5-(4-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives. These studies provide a foundation for further exploration into the development of new drugs and therapeutic agents (Thangarasu et al., 2019).
Antimicrobial Activity Evaluation : The synthesized derivatives of 5-(4-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one have been tested for their antibacterial and antifungal properties. These studies are crucial for determining the compound's effectiveness as a potential antimicrobial agent (Desai et al., 2012).
Advanced Material Applications
Nonlinear Optical Properties : The nonlinear optical properties and molecular docking studies of 5-(4-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives have been thoroughly investigated. This research provides insights into the molecule's potential use in advanced material applications, such as in the field of nonlinear optics (Mary et al., 2015).
Synthesis of Antimicrobial Agents : The synthesis and structure of 5-(4-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives have been explored to develop promising antimicrobial agents. These studies contribute to the advancement of medical and pharmaceutical sciences by providing new compounds with potential health benefits (Bonacorso et al., 2006).
properties
IUPAC Name |
3-(4-fluorophenyl)-1,4-dihydropyrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-7-3-1-6(2-4-7)8-5-9(13)12-11-8/h1-4H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYNJJPUECXGPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NNC1=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406514 | |
| Record name | 5-(4-Fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one | |
CAS RN |
264208-45-9 | |
| Record name | 5-(4-Fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




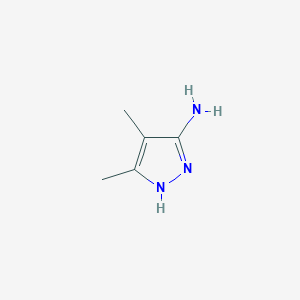
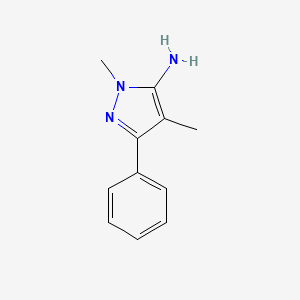
![4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1351813.png)
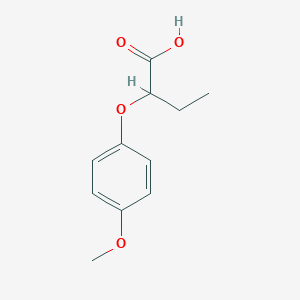
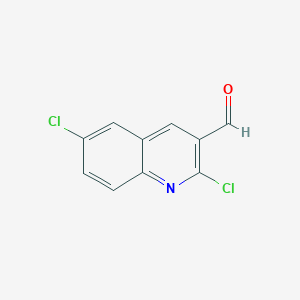
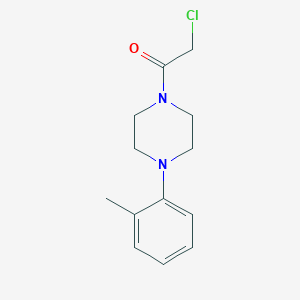
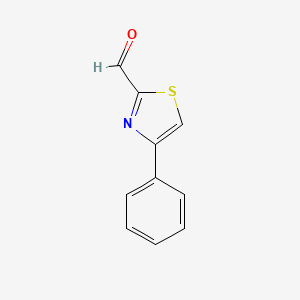
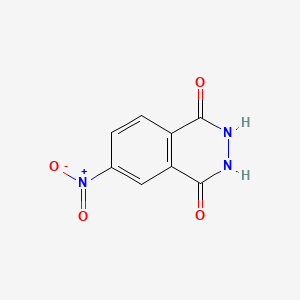

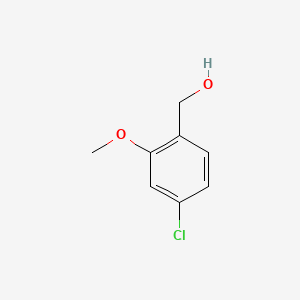
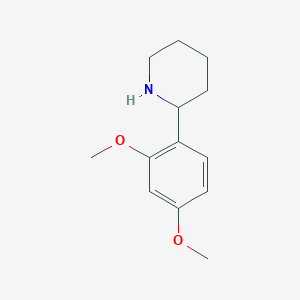
![2-(2-Thienyl)-2-[4-(Trifluoromethyl)Phenyl]Acetic Acid](/img/structure/B1351851.png)
![2-[1-(Dimethylamino)-3-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)propylidene]malononitrile](/img/structure/B1351853.png)